Globalagliatin (CAS: 1234703-40-2) is a potent, orally active, small-molecule glucokinase (GK) activator. As a dual-acting activator, it targets glucokinase in both the pancreas and the liver, the enzyme that functions as a primary glucose sensor in the body. This mechanism allows it to simultaneously enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promote glucose uptake and glycogen synthesis in hepatocytes, addressing key aspects of glucose homeostasis investigated in type 2 diabetes (T2D) research. [REFS-1, REFS-2]
Substitution with compounds from other anti-diabetic classes, such as DPP-4 inhibitors ('gliptins'), is mechanistically inappropriate for studies targeting glucokinase. Within the glucokinase activator (GKA) class, substitution is frequently unviable due to critical differences in tissue selectivity that dictate experimental outcomes. Dual-acting GKAs like Globalagliatin are designed to probe both pancreatic and hepatic pathways, while hepatoselective GKAs (e.g., TTP399/Cadisegliatin) are specifically engineered to avoid pancreatic effects and the associated risk of hypoglycemia. [REFS-1, REFS-2] Choosing the wrong GKA sub-type can fundamentally alter study results, making direct substitution a critical source of experimental variability and invalid conclusions.
Globalagliatin demonstrates high potency in direct enzymatic assays, with a half-maximal effective concentration (EC50) for glucokinase activation of 42 nM. This is approximately 7-fold more potent than the hepatoselective activator TTP399 (EC50 = 304 nM at 15 mM glucose) and over 9-fold more potent than the first-generation dual-acting GKA Piragliatin (EC50 ≈ 393 nM). [REFS-2, REFS-3] This higher potency allows for the use of lower concentrations in vitro to achieve significant enzyme activation, reducing the potential for off-target effects.
| Evidence Dimension | Glucokinase Activation (EC50) |
| Target Compound Data | 42 nM |
| Comparator Or Baseline | TTP399: 304 nM; Piragliatin: 393 nM |
| Quantified Difference | ~7.2x more potent vs. TTP399; ~9.4x more potent vs. Piragliatin |
| Conditions | In vitro enzymatic assay |
Higher potency enables more targeted in vitro experiments at lower concentrations, improving the signal-to-noise ratio and confidence in mechanistic studies.
Globalagliatin is characterized as a dual-acting GKA, targeting both pancreatic and hepatic glucokinase. [1] This contrasts with hepatoselective GKAs like TTP399, which are specifically designed to activate GK only in the liver to mitigate hypoglycemia risk. [2] Globalagliatin's mechanism allows for the simultaneous investigation of enhanced glucose-stimulated insulin secretion (pancreatic effect) and increased hepatic glucose uptake (hepatic effect), making it a more suitable tool for studies aiming to model the comprehensive physiological response of systemic GK activation.
| Evidence Dimension | Tissue Selectivity |
| Target Compound Data | Dual-acting (pancreas and liver) |
| Comparator Or Baseline | TTP399: Hepatoselective (liver-specific) |
| Quantified Difference | Qualitative difference in mechanism of action |
| Conditions | Compound design and preclinical characterization |
For researchers studying the interplay between insulin secretion and hepatic glucose metabolism, a dual-acting activator like Globalagliatin is essential and cannot be substituted with a hepatoselective compound.
Globalagliatin exhibits high solubility in common laboratory organic solvents, including DMSO at ≥100 mg/mL (approx. 184 mM) and Ethanol at 33 mg/mL. It is poorly soluble in aqueous media. For in vivo studies, a standard, reproducible formulation has been established consisting of a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline mixture, capable of achieving a working solution concentration of at least 4 mg/mL. This well-defined solubility and formulation data provides a clear advantage over compounds with unpublished or poor handling characteristics, ensuring experimental reproducibility.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥100 mg/mL (184 mM) |
| Comparator Or Baseline | Generic poorly soluble compounds |
| Quantified Difference | High and quantified solubility |
| Conditions | Standard laboratory solvents |
This provides a clear, actionable protocol for material handling, saving researchers time on formulation development and reducing the risk of precipitation-related errors in both in vitro and in vivo experiments.
In human clinical studies, Globalagliatin demonstrates a long elimination half-life (t½) ranging from approximately 32 to 73 hours after oral administration. [1] This pharmacokinetic profile supports sustained target engagement in multi-day or chronic in vivo studies, allowing for less frequent dosing schedules compared to compounds with shorter half-lives. Furthermore, its absorption is known to be enhanced by high-fat meals, which increases Cmax and AUC by ~25% and ~35% respectively, a critical factor to control for in metabolic animal model studies. [2]
| Evidence Dimension | Elimination Half-Life (t½) |
| Target Compound Data | ~32 to 73 hours |
| Comparator Or Baseline | Compounds requiring more frequent dosing |
| Quantified Difference | Long-acting profile suitable for once-daily dosing regimens |
| Conditions | Human Phase I studies |
The long half-life simplifies in vivo study design by enabling stable, continuous exposure with once-daily dosing, reducing animal handling stress and improving the reliability of chronic disease models.
For preclinical studies in diabetic animal models (e.g., Zucker rats, db/db mice) where the research goal is to assess the combined therapeutic effect of enhancing both pancreatic insulin secretion and hepatic glucose uptake, Globalagliatin's dual-acting mechanism is the appropriate choice. [1] Its long half-life is particularly advantageous for chronic studies modeling long-term glycemic control.
Due to its high in vitro potency (EC50 = 42 nM) and well-defined solubility in DMSO, Globalagliatin is well-suited as a potent positive control or reference compound in cell-based assays (e.g., in INS-1E insulinoma cells) and enzymatic screens designed to identify or characterize new glucokinase modulators.
Globalagliatin serves as an ideal comparator to hepatoselective GKAs like TTP399. Using both compounds in parallel allows researchers to dissect the relative contributions of pancreatic versus hepatic GK activation on overall glucose homeostasis, insulin resistance, and potential side effects like hypoglycemia. [2]